1,2,3,4,7,9-Hexachlorodibenzofuran
Overview
Description
1,2,3,4,7,9-Hexachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes, such as the production of chlorinated chemicals and the incineration of waste. They are known to be persistent organic pollutants, meaning they resist environmental degradation and can accumulate in living organisms .
Preparation Methods
1,2,3,4,7,9-Hexachlorodibenzofuran can be synthesized through various chemical routes. One common method involves the chlorination of dibenzofuran under controlled conditions. This process typically requires the presence of a chlorinating agent, such as chlorine gas, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the dibenzofuran molecule .
Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as an unintended by-product during the manufacture of other chlorinated compounds. For example, these compounds can be formed during the production of polychlorinated biphenyls (PCBs) and during the bleaching of paper pulp with chlorine .
Chemical Reactions Analysis
1,2,3,4,7,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of more highly chlorinated derivatives or other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4,7,9-Hexachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied for its environmental persistence and impact on ecosystems. Researchers investigate its degradation pathways and methods for remediation.
Toxicology: This compound is used in toxicological studies to understand its effects on living organisms, including its potential to cause cancer and disrupt endocrine systems.
Analytical Chemistry: It serves as a reference compound in the development and validation of analytical methods for detecting polychlorinated dibenzofurans in environmental samples
Mechanism of Action
1,2,3,4,7,9-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This activation can result in the production of enzymes that metabolize and detoxify xenobiotic compounds. prolonged activation of AhR by polychlorinated dibenzofurans can lead to toxic effects, including disruption of cellular processes and increased risk of cancer .
Comparison with Similar Compounds
1,2,3,4,7,9-Hexachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 1,2,3,7,8,9-Hexachlorodibenzofuran
These compounds share similar chemical structures and properties, including environmental persistence and potential toxicity. the specific positions of the chlorine atoms can influence their chemical reactivity and biological effects. For example, this compound may have different binding affinities for the aryl hydrocarbon receptor compared to its isomers, leading to variations in their toxicological profiles .
Properties
IUPAC Name |
1,2,3,4,7,9-hexachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-4(14)6-5(2-3)19-12-7(6)8(15)9(16)10(17)11(12)18/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIXWRBZCQEZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075273 | |
Record name | Dibenzofuran, 1,2,3,4,7,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91538-84-0 | |
Record name | 1,2,3,4,7,9-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,3,4,7,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7,9-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JBX1094J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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